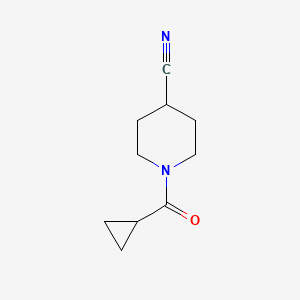
1-Cyclopropanecarbonylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropanecarbonylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H14N2O, and it has a molecular weight of 178.23 g/mol .
準備方法
The synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
化学反応の分析
1-Cyclopropanecarbonylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Cyclopropanecarbonylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic uses.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing
作用機序
The mechanism of action of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
1-Cyclopropanecarbonylpiperidine-4-carbonitrile can be compared with other piperidine derivatives to highlight its uniqueness. Similar compounds include:
- 1-Cyclopropanecarbonylpiperidine-4-carboxamide
- 1-Cyclopropanecarbonylpiperidine-4-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and applications .
特性
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBWUINXNCIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
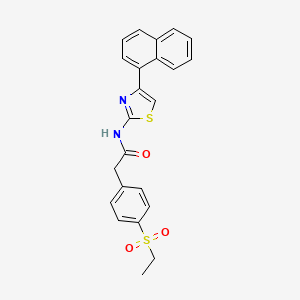
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)
![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2358105.png)
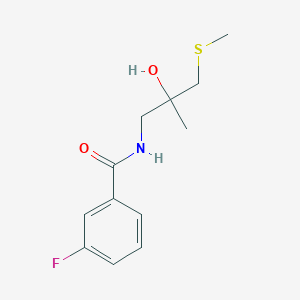
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)
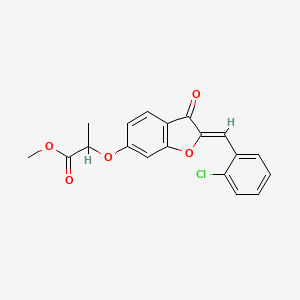
![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)
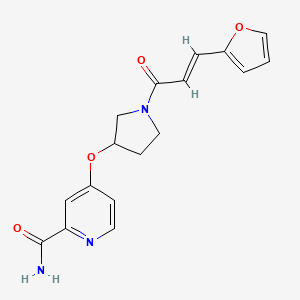
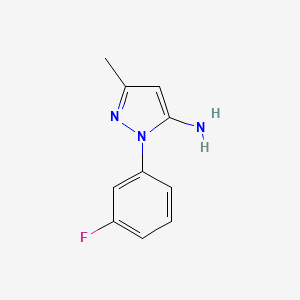
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)
